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Compound of Interest

Compound Name: Apigravin

Cat. No.: B12404473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigravin, a prenylated 7-hydroxycoumarin, presents a scaffold of significant interest in

medicinal chemistry and drug discovery. Found in plants of the Apiaceae family, its structural

features suggest potential biological activities warranting further investigation. A thorough

spectroscopic characterization is the foundational step in understanding its physicochemical

properties and advancing any subsequent research. This technical guide provides a

comprehensive overview of the spectroscopic methodologies and expected data for the

structural elucidation of Apigravin. While direct experimental data for Apigravin is limited in

published literature, this document compiles representative data and protocols from closely

related 7-hydroxycoumarins and prenylated natural products to serve as a detailed roadmap for

its characterization.

Molecular Structure and Properties
Apigravin possesses a coumarin core substituted with a hydroxyl group at the C7 position, a

methoxy group at C8, and a prenyl (3-methyl-2-butenyl) group at C6.
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Property Value

Molecular Formula C₁₅H₁₆O₄

Molecular Weight 260.29 g/mol

IUPAC Name
7-hydroxy-8-methoxy-6-(3-methylbut-2-

enyl)chromen-2-one

CAS Number 72963-64-5

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic

techniques. These values are based on analyses of structurally similar coumarin derivatives

and serve as a predictive guide for the characterization of Apigravin.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

organic compounds. The expected chemical shifts for Apigravin are presented below.

Table 1: Predicted ¹H NMR Spectral Data for Apigravin (in CDCl₃)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~ 6.25 d 9.5

H-4 ~ 7.65 d 9.5

H-5 ~ 7.10 s -

H-1' ~ 3.40 d 7.2

H-2' ~ 5.25 t 7.2

3'-CH₃ (a) ~ 1.80 s -

3'-CH₃ (b) ~ 1.75 s -

7-OH ~ 5.50 br s -

8-OCH₃ ~ 3.90 s -

Table 2: Predicted ¹³C NMR Spectral Data for Apigravin (in CDCl₃)
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Carbon Chemical Shift (δ, ppm)

C-2 ~ 161.0

C-3 ~ 113.0

C-4 ~ 143.5

C-4a ~ 112.5

C-5 ~ 128.0

C-6 ~ 117.0

C-7 ~ 156.0

C-8 ~ 140.0

C-8a ~ 149.0

C-1' ~ 22.0

C-2' ~ 122.5

C-3' ~ 133.0

3'-CH₃ (a) ~ 18.0

3'-CH₃ (b) ~ 25.8

8-OCH₃ ~ 61.5

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details through fragmentation analysis.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for Apigravin
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Ion Adduct Calculated m/z

[M+H]⁺ C₁₅H₁₇O₄⁺ 261.1121

[M+Na]⁺ C₁₅H₁₆O₄Na⁺ 283.0941

[M-H]⁻ C₁₅H₁₅O₄⁻ 259.0976

Key fragmentation patterns in MS/MS analysis of prenylated coumarins often involve the loss of

the prenyl side chain or fragments thereof.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which is characteristic of the chromophore system.

Table 4: Expected UV-Vis Absorption Maxima for Apigravin (in Methanol)

Band λmax (nm) Description

I ~ 320-340
π → π* transition of the

cinnamoyl system

II ~ 250-270
π → π* transition of the

benzoyl system

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 5: Expected FT-IR Absorption Bands for Apigravin (KBr pellet)
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Wavenumber (cm⁻¹) Functional Group Vibration

~ 3350 -OH O-H stretching

~ 3050 Aromatic C-H C-H stretching

~ 2950 Aliphatic C-H C-H stretching

~ 1720 α,β-unsaturated lactone C=O stretching

~ 1620, 1580, 1490 Aromatic C=C C=C stretching

~ 1270 Aryl ether C-O stretching

~ 1130 Phenol C-O stretching

~ 840 Aromatic C-H C-H out-of-plane bending

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and 2D NMR spectra for the complete structural elucidation of

Apigravin.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of purified Apigravin in 0.6 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 s, spectral width of 12-16 ppm.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 or more scans, relaxation delay of 2 s, spectral width of 200-240

ppm.

2D NMR Acquisition:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons.

Data Processing: Process the acquired data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Mass Spectrometry (MS)
Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of

Apigravin.

Methodology:

Sample Preparation: Prepare a dilute solution of Apigravin (e.g., 10-100 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Full Scan MS Acquisition:
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Acquire mass spectra in both positive and negative ion modes.

Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

MS/MS (Tandem MS) Acquisition:

Select the precursor ion corresponding to [M+H]⁺ or [M-H]⁻.

Fragment the selected ion using collision-induced dissociation (CID) with varying collision

energies to obtain a fragmentation spectrum.

Data Analysis: Determine the accurate mass and elemental composition from the full scan

data. Elucidate the fragmentation pathways from the MS/MS spectra to confirm the structure.

[1][2][3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of Apigravin.

Methodology:

Sample Preparation: Prepare a stock solution of Apigravin in a UV-grade solvent (e.g.,

methanol or ethanol). Dilute the stock solution to an appropriate concentration (typically in

the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the

instrument (ideally 0.2-0.8 AU).[6]

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement:

Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum with the pure solvent.

Record the absorption spectrum of the sample solution over a wavelength range of 200-

400 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in Apigravin.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of dry, purified Apigravin with approximately 100-200 mg of dry, IR-grade

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.[7][8]

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use an FT-IR spectrometer.

Measurement:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the IR spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Visualization of Workflows and Relationships
General Spectroscopic Characterization Workflow
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Caption: A logical workflow for the spectroscopic characterization of Apigravin.
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Caption: The logical pathway for interpreting 2D NMR data for structural elucidation.

Mass Spectrometry Fragmentation Logic
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[M+H]+ or [M-H]-

Collision-Induced Dissociation (CID)

Loss of Prenyl Group Retro-Diels-Alder Fission Loss of CO

MS/MS Spectrum

Click to download full resolution via product page

Caption: A simplified representation of potential fragmentation pathways for Apigravin in

MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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